molecular formula C21H24N2O2 B606915 1-(2-Methylpropyl)-5-(2-methoxyphenyl)-1H-indole-3-acetamide CAS No. 927819-39-4

1-(2-Methylpropyl)-5-(2-methoxyphenyl)-1H-indole-3-acetamide

Cat. No. B606915
M. Wt: 336.43
InChI Key: VVFSMYPKXKRBFB-UHFFFAOYSA-N
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Description

D36 is an androgen receptor (AR) allosteric antagonist with inverse agonist properties.

Scientific Research Applications

1. Anti-Inflammatory Applications

The compound shows relevance in the field of anti-inflammatory medications. For example, research has investigated the interaction of anti-inflammatory drugs with various metal ions, including indole derivatives similar to the compound . These studies indicate potential applications in developing new anti-inflammatory agents with improved efficacy or reduced side effects (Dendrinou-Samara et al., 1998).

2. Antioxidant Properties

Indole derivatives have been explored for their antioxidant properties. For instance, the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally related to the compound , exhibited significant antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases or in the development of food preservatives (Gopi & Dhanaraju, 2020).

3. Synthesis of Novel Compounds

The compound's structure has been utilized in the synthesis of novel compounds with potential pharmaceutical applications. For example, the creation of indole-benzimidazole derivatives using indole carboxylic acids hints at the versatility of indole structures in synthesizing new molecules for diverse therapeutic uses (Wang et al., 2016).

4. Molecular Docking and Drug Design

Indole acetamide derivatives have been synthesized and analyzed using molecular docking to target specific receptors, such as cyclooxygenase enzymes. This suggests a role in drug design, particularly in the development of targeted therapies for conditions like inflammation (Al-Ostoot et al., 2020).

5. Antimicrobial Applications

The structure of indole acetamides has been leveraged in the synthesis of compounds with antimicrobial properties. For instance, some indole acetamide derivatives have shown promising antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-[5-(2-methoxyphenyl)-1-(2-methylpropyl)indol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(2)12-23-13-16(11-21(22)24)18-10-15(8-9-19(18)23)17-6-4-5-7-20(17)25-3/h4-10,13-14H,11-12H2,1-3H3,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSMYPKXKRBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3OC)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-5-(2-methoxyphenyl)-1H-indole-3-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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